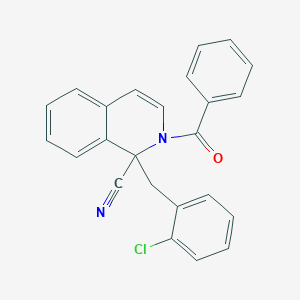
2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile, also known as BC-DHQ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BC-DHQ belongs to the family of isoquinoline derivatives, which have been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
作用机制
The mechanism of action of 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile is not fully understood, but it is believed to involve the inhibition of several cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways play a crucial role in cell growth, proliferation, and survival, and their dysregulation has been implicated in the development of several diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. In addition, this compound has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent in neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile is its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, this compound has been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its moderate yield, which may limit its availability for large-scale experiments.
未来方向
There are several future directions for the study of 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile, including the development of more efficient synthesis methods to increase yield, the investigation of its potential as a combination therapy with other anti-cancer or anti-inflammatory agents, and the exploration of its potential as a treatment for other diseases, such as cardiovascular disease and diabetes. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in neurodegenerative disorders.
合成方法
The synthesis of 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile involves a multi-step process that starts with the reaction of 2-chlorobenzyl chloride with 1,2-dihydroisoquinoline in the presence of a base catalyst. This reaction yields 2-chlorobenzyl-1,2-dihydroisoquinoline, which is then reacted with benzoyl chloride in the presence of a Lewis acid catalyst to produce this compound. The yield of this compound is typically moderate, ranging from 30-50%.
科学研究应用
2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile has been studied extensively for its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been studied for its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease.
属性
分子式 |
C24H17ClN2O |
|---|---|
分子量 |
384.9 g/mol |
IUPAC 名称 |
2-benzoyl-1-[(2-chlorophenyl)methyl]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C24H17ClN2O/c25-22-13-7-5-11-20(22)16-24(17-26)21-12-6-4-8-18(21)14-15-27(24)23(28)19-9-2-1-3-10-19/h1-15H,16H2 |
InChI 键 |
XAOLJOPFKCXITG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2(CC4=CC=CC=C4Cl)C#N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2(CC4=CC=CC=C4Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)

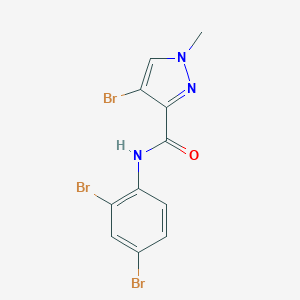
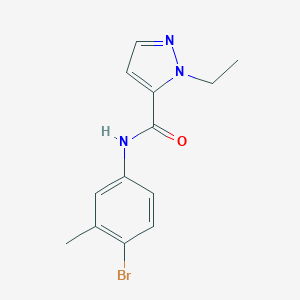
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)

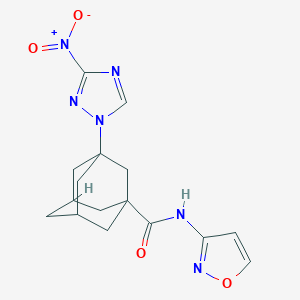
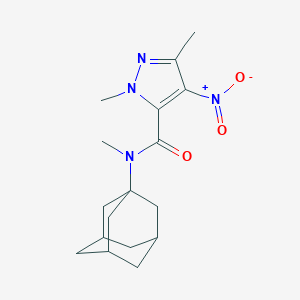
![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
